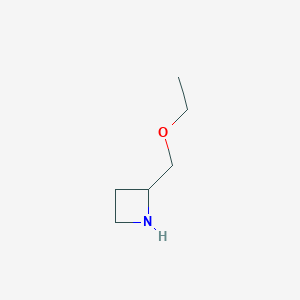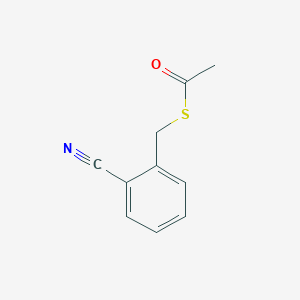
4-Hydroxypiperidine-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypiperidine-1-carbohydrazide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-1-carbohydrazide typically involves the reaction of 4-hydroxypiperidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Hydroxypiperidine+Hydrazine Hydrate→this compound
The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypiperidine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazide group under mild conditions.
Major Products
Oxidation: 4-Piperidone-1-carbohydrazide
Reduction: this compound (regeneration)
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-Hydroxypiperidine-1-carbohydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxypiperidine-1-carbohydrazide involves its interaction with specific molecular targets. For example, in its role as an antitumor agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypiperidine: A precursor in the synthesis of 4-Hydroxypiperidine-1-carbohydrazide.
Piperidine-4-carbohydrazide: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxyl and hydrazide groups make it a versatile intermediate in the synthesis of various biologically active molecules .
Eigenschaften
CAS-Nummer |
1094769-69-3 |
|---|---|
Molekularformel |
C6H13N3O2 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
4-hydroxypiperidine-1-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c7-8-6(11)9-3-1-5(10)2-4-9/h5,10H,1-4,7H2,(H,8,11) |
InChI-Schlüssel |
KETXTFVQMMRVAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)






![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)



